molecular formula C10H17NO4 B1243974 Fuscoatramide

Fuscoatramide

Cat. No.: B1243974
M. Wt: 215.25 g/mol
InChI Key: CPVSDCNZYNEHTP-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fuscoatramide is a secondary metabolite first isolated from the mycoparasitic fungus Humicola fuscoatra NRRL 22980, which colonizes Aspergillus flavus sclerotia . Structurally, it is characterized as a linear chain amide, distinct from bicyclic or polycyclic frameworks commonly observed in fungal-derived alkaloids . Its identification relied on advanced spectroscopic techniques, including NMR and mass spectrometry (MS), which confirmed its molecular formula and functional groups .

Properties

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

4-[[(Z)-5-hydroxy-3-methylpent-2-enoyl]amino]butanoic acid

InChI

InChI=1S/C10H17NO4/c1-8(4-6-12)7-9(13)11-5-2-3-10(14)15/h7,12H,2-6H2,1H3,(H,11,13)(H,14,15)/b8-7-

InChI Key

CPVSDCNZYNEHTP-FPLPWBNLSA-N

Isomeric SMILES

C/C(=C/C(=O)NCCCC(=O)O)/CCO

Canonical SMILES

CC(=CC(=O)NCCCC(=O)O)CCO

Synonyms

fuscoatramide

Origin of Product

United States

Comparison with Similar Compounds

Bicyclic Lactams

A 7-oxabicyclic[6.3.0]lactam (compound 1), isolated from a marine-derived Cladosporium sp., shares a similar carbon backbone with fuscoatramide but incorporates a bicyclic lactam ring system . No direct antifungal data for compound 1 are reported, but its structural novelty suggests unique interaction mechanisms with biological targets .

Furanone Derivatives

Huaspenones A (93) and B (94), aspertetronins A (95) and B (96), and gregatin E (97) are furanone derivatives isolated from Aspergillus sp. . Unlike this compound, these compounds feature fused furanone rings, which confer distinct electronic properties and reactivity.

Functional Analogues

Antifungal Metabolites

  • Fuscoatroside (1): A triterpenoid glycoside co-isolated with this compound from H. fuscoatra.
  • Curvulinic Acid (100) and Derivatives: These phenolic acids, isolated from Peyronellaea sp., lack amide groups but show antibacterial and antioxidant activities, contrasting with this compound’s specificity toward fungi .

Linear Amides

  • Penipanoid A (4) and Oxaline (5): Co-isolated with this compound in Aspergillus flavipes DZ-3, these compounds share linear architectures but differ in functional groups. Penipanoid A contains a quinazolinone moiety linked to antifungal and antiviral properties, while oxaline’s bioactivity remains uncharacterized .

Data Table: Key Comparative Features

Compound Name Source Fungus Structure Type Bioactivity Reference ID
This compound Humicola fuscoatra Linear chain amide Antifungal (A. flavus)
7-Oxabicyclic lactam Cladosporium sp. Bicyclic lactam Undocumented
Fuscoatroside Humicola fuscoatra Triterpenoid glycoside Broad antifungal
Aspertetronin A Aspergillus sp. Furanone derivative Cytotoxic
Curvulinic Acid Peyronellaea sp. Phenolic acid Antibacterial, antioxidant

Research Implications and Gaps

This compound’s linear amide structure distinguishes it from bicyclic lactams and furanone derivatives, which often exhibit enhanced bioactivity due to ring strain or conjugated systems . However, its narrow antifungal spectrum compared to fuscoatroside suggests that structural modifications, such as glycosylation or cyclization, could enhance potency . Further research should explore this compound’s mechanism of action and synthetic analogues to optimize its therapeutic profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fuscoatramide
Reactant of Route 2
Fuscoatramide

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